molecular formula C11H14N2O2S B8364929 2-(6-Thiomorpholinopyridin-3-yl)acetic acid

2-(6-Thiomorpholinopyridin-3-yl)acetic acid

Cat. No. B8364929
M. Wt: 238.31 g/mol
InChI Key: LTAIGEJKEDPVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238646B2

Procedure details

2-(6-Thiomorpholinopyridin-3-yl)malonate 219-3 (564 mg, 1.67 mmol) was stirred with NaOH (334 mg, 8.35 mmol) in dioxane (5 ml) and water (5 ml) for 4 hours. HCl solution was added to adjust the pH around 1 and the reaction mixture heated at 88° C. for 1 hour. Then Na2CO3 was used to adjust the pH to around 4 before the solvents were evaporated. The residue was extracted with ethyl acetate and the organic extraction dried over Na2SO4 and concentrated by rotary evaporation. Purification with reverse phase HPLC afforded 2-(6-thiomorpholinopyridin-3-yl)acetic acid 219-4.
Name
2-(6-Thiomorpholinopyridin-3-yl)malonate
Quantity
564 mg
Type
reactant
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[CH:11][C:10]([CH:13](C(OCC)=O)[C:14]([O:16]CC)=[O:15])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.[OH-].[Na+].Cl.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O>[S:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1 |f:1.2,4.5.6|

Inputs

Step One
Name
2-(6-Thiomorpholinopyridin-3-yl)malonate
Quantity
564 mg
Type
reactant
Smiles
S1CCN(CC1)C1=CC=C(C=N1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
334 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Purification with reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
S1CCN(CC1)C1=CC=C(C=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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